molecular formula C19H21FN2O4 B1676911 Nadifloxacin CAS No. 124858-35-1

Nadifloxacin

Katalognummer B1676911
CAS-Nummer: 124858-35-1
Molekulargewicht: 360.4 g/mol
InChI-Schlüssel: JYJTVFIEFKZWCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nadifloxacin is a topical medication used for the treatment of acne vulgaris and skin infections caused by bacteria . It is a topical fluoroquinolone antibiotic .


Synthesis Analysis

Nadifloxacin has been glycosylated to form a range of trans-linked and cis-linked glycosides to increase its solubility . The glycosides were prepared and purified to afford single anomers . All intermediates and deprotected glycosides were characterized by 1H and 13C NMR and IR, spectroscopic analysis and mass spectrometric analysis .


Molecular Structure Analysis

Nadifloxacin belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions .


Chemical Reactions Analysis

Nadifloxacin showed extensive degradation under acidic and reduction conditions, with the formation of nine degradants . A RP-HPLC gradient method was developed for the separation of nadifloxacin and its degradants . The solubilities of the glycosides were greatly improved compared with nadifloxacin .


Physical And Chemical Properties Analysis

Nadifloxacin has a molecular formula of C19H21FN2O4 and a molecular weight of 360.38 .

Wissenschaftliche Forschungsanwendungen

Treatment of Acne Vulgaris

Nadifloxacin has been used in the treatment of Acne vulgaris . A study was conducted to enhance the topical delivery of Nadifloxacin by incorporating it into a transethosomal gel formulation . The optimized formulation displayed enhanced in vitro antimicrobial and in vivo anti-acne effects against Propionibacterium acnes in Wistar albino rats when compared to the marketed formulation .

2. Antibacterial Activities against Methicillin-Resistant Staphylococcus aureus (MRSA) Nadifloxacin is a highly potent antibacterial agent with broad-spectrum activity . A study was conducted to increase its solubility by glycosylating it to form a range of trans-linked and cis-linked glycosides . The α-L-arabinofuransoside was effective against all strains that were tested, demonstrating the potential of this glycoside as an antibacterial agent .

Broad-Spectrum Antibacterial Activity

In vitro studies of Nadifloxacin showed potent and broad-spectrum antibacterial activity against aerobic Gram-positive, Gram-negative and anaerobic bacteria, including Cutibacterium acnes and Staphylococcus epidermidis .

Enhanced Topical Delivery

Research focused on developing Nadifloxacin-loaded transethosomes using the cold method to enhance topical delivery . A Box–Behnken experimental design successfully optimized Nadifloxacin-loaded transethosomes .

Treatment of Skin Disorders

Skin disorders are one of the most prevalent illnesses; skin problems afflict thousands of individuals every day and can affect anyone at any age . Nadifloxacin has been used in the treatment of these skin disorders .

Treatment of Infectious Diseases

Several infectious diseases affect the skin and hair follicles and are brought on by bacterial, fungal or viral infections . These illnesses result in skin eruption . Nadifloxacin has been used in the treatment of these infectious diseases .

Eigenschaften

IUPAC Name

7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4/c1-10-2-3-12-16-13(18(24)14(19(25)26)9-22(10)16)8-15(20)17(12)21-6-4-11(23)5-7-21/h8-11,23H,2-7H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJTVFIEFKZWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046483
Record name Nadifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nadifloxacin

CAS RN

124858-35-1
Record name Nadifloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124858-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nadifloxacin [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124858351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nadifloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nadifloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nadifloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 124858-35-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NADIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CL9Y5YZEQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 6.6 g of 5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine and 6.0 g of diethyl ethoxymethylenemalonate was reacted by heating at 160° C. for 30 minutes. Then, 48 g of polyphosphoric acid prepared from 24 g of phosphorus pentoxide and 24 g of phosphoric acid was added thereto and the resulting mixture was reacted by heating at 150°-160° C. for 1 hour. After completion of the reaction the reaction mixture was poured into 150 g of ice water. Precipitations which formed were collected by filtration, washed with water and dried. To the crystals thus obtained were added 70 ml of a 10% aqueous sodium hydroxide solution and the mixture was reacted at 100°-110° C. for 1 hour. After cooling, the reaction mixture was rendered acidic with concentrated hydrochloric acid to precipitate crystals, which then were collected by filtration, washed with water and recrystallized from ethanol-water to give 440 mg of 8-(4-hydroxy-1-piperidyl)-9-fluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid. m.p. 244°-247° C.
Name
5-(4-hydroxy-1-piperidyl)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinaldine
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadifloxacin
Reactant of Route 2
Reactant of Route 2
Nadifloxacin
Reactant of Route 3
Reactant of Route 3
Nadifloxacin
Reactant of Route 4
Reactant of Route 4
Nadifloxacin
Reactant of Route 5
Reactant of Route 5
Nadifloxacin
Reactant of Route 6
Reactant of Route 6
Nadifloxacin

Q & A

Q1: How does nadifloxacin exert its antibacterial effect?

A1: Nadifloxacin operates by inhibiting bacterial DNA gyrase and topoisomerase IV [, , , , , ]. These enzymes are crucial for bacterial DNA replication and cell division. By blocking their function, nadifloxacin disrupts bacterial growth and leads to cell death.

Q2: What is the primary target of nadifloxacin in Staphylococcus aureus?

A2: Research suggests that nadifloxacin primarily targets DNA gyrase in Staphylococcus aureus []. This conclusion is based on the observation that nadifloxacin resistance in S. aureus is primarily linked to mutations in the DNA gyrase gene and less so to mutations in the topoisomerase IV gene.

Q3: What is the chemical structure of nadifloxacin?

A3: Nadifloxacin features a benzo-(ij)-quinolizine skeleton with fluorine at the ninth position and N-hydroxypiperizine at the eighth position []. It exists as a racemic compound, meaning it contains equal amounts of both left- and right-handed enantiomers.

Q4: What is the molecular formula and weight of nadifloxacin?

A4: The molecular formula of nadifloxacin is C21H22FN3O4, and its molecular weight is 399.42 g/mol [].

Q5: Has the stability of nadifloxacin been investigated in mixtures with other topical agents?

A5: Yes, research indicates that mixing nadifloxacin ointment with tetracycline ointment can negatively impact stability. Specifically, the tetracycline content in the mixture decreased over time, likely due to the presence of sodium hydroxide in the nadifloxacin ointment []. This highlights the importance of considering potential interactions when combining nadifloxacin with other topical agents.

Q6: Have any structural modifications been explored to improve the properties of nadifloxacin?

A6: Yes, to enhance solubility, researchers have synthesized glycosides of nadifloxacin []. These modifications involved attaching various sugar molecules to the nadifloxacin structure. While these modifications did improve solubility, they generally resulted in reduced antibacterial potency compared to unmodified nadifloxacin.

Q7: What formulation strategies have been explored for nadifloxacin?

A7: Researchers have developed microemulsion gel formulations of nadifloxacin to potentially improve its delivery []. These formulations demonstrated promising characteristics such as small globule size, good stability, enhanced skin permeation, and improved antibacterial activity compared to commercially available nadifloxacin cream.

Q8: Are there stable formulations of the S-(−)-nadifloxacin L-arginine salt?

A8: Yes, research describes stable pharmaceutical compositions of the S-(−)-nadifloxacin L-arginine salt, including injection liquids and freeze-dried powders []. These formulations incorporate metal complexing agents to enhance the stability of the S-(−)-nadifloxacin L-arginine salt, particularly under lighting conditions.

Q9: What is known about the absorption of topical nadifloxacin?

A9: Studies indicate that systemic absorption of topically applied nadifloxacin is negligible []. This finding is crucial for understanding its safety profile and minimizing the risk of systemic side effects.

Q10: What is the evidence for the efficacy of nadifloxacin in treating acne vulgaris?

A10: Numerous clinical trials have demonstrated the efficacy of nadifloxacin in treating acne vulgaris [, , , , , , , ]. These trials consistently show significant reductions in inflammatory lesions, comedones, and improvements in clinical grading scores after treatment with nadifloxacin.

Q11: How does the efficacy of nadifloxacin compare to other topical antibiotics for acne?

A11: Clinical trials directly comparing nadifloxacin to other topical antibiotics like erythromycin and clindamycin reveal comparable efficacy [, , , , , ]. This suggests that nadifloxacin offers a valuable alternative to existing topical antibiotic options for acne treatment.

Q12: Has nadifloxacin been studied in combination with other topical agents for acne?

A12: Yes, clinical trials have investigated the efficacy and safety of nadifloxacin in combination with benzoyl peroxide, adapalene, and tretinoin [, , , , ]. Results suggest that these combinations can be safe and effective in treating acne vulgaris.

Q13: Is there evidence of emerging resistance to nadifloxacin?

A13: While initial studies showed low resistance rates to nadifloxacin [, , ], recent research indicates increasing resistance, particularly in Staphylococcus epidermidis []. This highlights the importance of continuous monitoring for emerging resistance patterns.

Q14: What mutations are associated with nadifloxacin resistance in Staphylococcus aureus?

A14: Research has identified mutations in the QRDRs (quinolone resistance-determining regions) of the A subunit of DNA gyrase as a key factor in nadifloxacin resistance in Staphylococcus aureus []. These mutations likely alter the binding affinity of nadifloxacin to the enzyme, reducing its effectiveness.

Q15: What is the safety profile of topical nadifloxacin?

A15: Clinical trials report that topical nadifloxacin is generally well-tolerated with mild side effects [, , , , , , ]. The most common side effects include dryness, burning sensations, and erythema at the application site.

Q16: What analytical methods are used to quantify nadifloxacin?

A16: Several analytical methods have been developed and validated for the quantification of nadifloxacin in various matrices, including:

  • High-Performance Liquid Chromatography (HPLC): This technique offers high sensitivity and selectivity for quantifying nadifloxacin in bulk drug substances and pharmaceutical formulations [, ].
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC, a more advanced form of HPLC, provides enhanced resolution and shorter analysis times, making it suitable for analyzing complex samples such as combined dosage forms and biological fluids [].
  • Thin Layer Chromatography (TLC): TLC, a simpler and more cost-effective method, allows for rapid separation and identification of nadifloxacin and its potential degradation products, making it useful for stability-indicating assays [].
  • Spectrophotometry: This technique utilizes the characteristic ultraviolet (UV) absorbance of nadifloxacin for its quantification, offering a simple and cost-effective approach for routine analysis [].

Q17: How is the quality of nadifloxacin assured during manufacturing?

A17: Quality control measures for nadifloxacin likely involve rigorous testing at various stages of production, including raw material analysis, in-process controls, and final product testing [, ]. These measures ensure that the manufactured nadifloxacin consistently meets the required purity, potency, and safety standards.

Q18: Has nadifloxacin been investigated in drug delivery systems beyond traditional topical formulations?

A18: Yes, researchers have explored the use of polyhexamethylene biguanide (PHMB) and nadifloxacin self-assembled nanoparticles to enhance antimicrobial effects against intracellular methicillin-resistant Staphylococcus aureus (MRSA) []. These nanoparticles demonstrate promising activity against intracellular bacteria and reduced toxicity to host cells, indicating their potential for treating challenging skin infections.

Q19: Are there any insights into the potential anti-inflammatory effects of nadifloxacin?

A19: Yes, research suggests that nadifloxacin might possess anti-inflammatory properties beyond its antibacterial action [, , ]. Studies have shown that nadifloxacin can downregulate the production of matrix metalloproteinases (MMPs), enzymes involved in inflammation and tissue remodeling. This finding suggests that nadifloxacin could contribute to reducing inflammation and potentially preventing scar formation in acne lesions.

Q20: Have there been studies investigating the impact of nadifloxacin on neutrophil functions?

A20: Yes, in vitro studies have shown that nadifloxacin can modulate neutrophil activity []. Specifically, nadifloxacin was found to reduce the generation of reactive oxygen species (ROS) like superoxide radical anions and hydroxyl radicals by neutrophils. These ROS are involved in oxidative stress and tissue damage during inflammation. While nadifloxacin did not significantly affect neutrophil chemotaxis or phagocytosis, its ability to modulate ROS production suggests a potential additional mechanism for its anti-inflammatory effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.